molecular formula C16H12N6O2S B2877229 3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide CAS No. 1903684-07-0

3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide

Cat. No.: B2877229
CAS No.: 1903684-07-0
M. Wt: 352.37
InChI Key: YRNUOXBRVIRUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide is a high-purity chemical reagent designed for pharmaceutical and biological research. This compound features the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic system of significant scientific interest due to its wide range of potential biological activities . The structure incorporates a thiophene moiety and a pyridine 1-oxide group, which are known to influence the molecule's physicochemical properties and interaction with biological targets. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine core have been investigated as rigid scaffolds in the development of novel antitubulin agents, serving as analogues of combretastatin A-4 (CA-4) by replacing its easily isomerized olefin bond . Research into similar structures has demonstrated potent antiproliferative activity against various cancer cell lines, with mechanisms of action that can include the inhibition of tubulin polymerization, disruption of microtubule dynamics, and subsequent arrest of the cell cycle at the G2/M phase . The specific substitution pattern on this molecule suggests potential for exploration in oncology and drug discovery research programs. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or animal use.

Properties

IUPAC Name

1-oxido-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2S/c23-16(11-3-1-7-21(24)10-11)17-9-15-19-18-14-6-5-12(20-22(14)15)13-4-2-8-25-13/h1-8,10H,9H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNUOXBRVIRUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide , identified by its CAS number 1903515-59-2 , is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activities associated with this compound, including its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H12N6OS2C_{18}H_{12}N_{6}OS_{2}, with a molecular weight of 392.5 g/mol . The structure includes a pyridine ring, a triazole moiety, and a thiophene substituent, which are critical for its biological interactions.

Anticancer Activity

Research indicates that derivatives of triazoles and pyridazines exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. In vitro studies demonstrate that certain derivatives can inhibit cell proliferation effectively at low concentrations, with IC50 values reported in the range of 1–5 μM .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound's structural characteristics suggest potential efficacy against bacterial strains and fungi due to its ability to interact with various biological targets within microbial cells.

Anti-inflammatory and Analgesic Properties

Compounds containing triazole rings have been documented to exhibit anti-inflammatory and analgesic effects. This activity is often attributed to their ability to inhibit cyclooxygenase enzymes involved in the inflammatory response .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : Triazole derivatives can inhibit enzymes such as c-Met kinase, which is involved in cancer progression.
  • Receptor Binding : The compound may bind to various receptors, altering signaling pathways that lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

In a study evaluating the anticancer potential of triazolo-pyridazine derivatives, significant cytotoxicity was observed across multiple cancer cell lines. The study highlighted that modifications in the chemical structure could enhance biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Position 6 Substituent Position 3 Substituent Key Functional Groups
Target Compound Triazolo[4,3-b]pyridazine Thiophen-2-yl Methylcarbamoyl-pyridine 1-oxide Carbamoyl, Pyridine N-oxide
6-(Pyrrolidin-1-yl)-3-(trifluoromethyl) Triazolo[4,3-b]pyridazine Pyrrolidinyl Trifluoromethyl CF₃, Cyclic amine
6-(Furan-2-yl)-3-(pyridinylmethylthio) Triazolo[4,3-b]pyridazine Furan-2-yl Pyridinylmethylthio Thioether, Furan
Diethyl 8-cyano-7-(4-nitrophenyl) derivative Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl Phenethyl ester Nitrophenyl, Ester

Table 2: Physical Properties (Where Available)

Compound Name Melting Point (°C) Yield (%)
Diethyl 8-cyano-7-(4-nitrophenyl) derivative 243–245 51
6-(3-Chlorophenyl)-triazolo-thiadiazole Not reported Not reported

Preparation Methods

Cyclization of 3-Amino-6-hydrazinylpyridazine

Treatment of 3-amino-6-hydrazinylpyridazine with nitrous acid (generated in situ from NaNO₂ and HCl) at 0–5°C induces cyclization to form thetriazolo[4,3-b]pyridazine scaffold. The reaction proceeds via diazotization of the hydrazine group, followed by intramolecular cyclization (Figure 1A). Yields typically range from 65–80% after recrystallization from ethanol.

Key Reaction Conditions

  • Temperature: 0–5°C (prevents side reactions)
  • Solvent: Aqueous HCl (1 M)
  • Stoichiometry: 1:1.2 molar ratio of hydrazinylpyridazine to NaNO₂

Functionalization with the Carbamoylpyridine 1-Oxide Group

The carbamoylpyridine 1-oxide side chain is introduced through a two-step sequence: (1) formation of the methylcarbamoyl linkage and (2) oxidation of pyridine to the N-oxide.

Carbamoylation Reaction

The methylamine group is coupled to pyridine-3-carboxylic acid via an activated intermediate:

  • Activation : Pyridine-3-carboxylic acid is treated with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) for 1 h at 25°C.
  • Coupling : The activated acid is reacted with (6-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-3-yl)methanamine in the presence of triethylamine (TEA, 2 equiv).

Yield : 60–75% after precipitation with ice-cold water.

Pyridine N-Oxidation

The pyridine ring is oxidized to the N-oxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C for 4 h.

Reaction Parameters

  • Oxidant : mCPBA (1.5 equiv)
  • Solvent : Dichloromethane
  • Temperature : 0°C → 25°C (gradual warming)
  • Workup : Quenching with NaHCO₃, extraction with DCM, and evaporation

Yield : 85–90%.

Final Compound Characterization

The synthesized compound is purified via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) and characterized by:

  • ¹H NMR (DMSO-d₆): δ 8.75 (s, 1H, triazole-H), 8.23 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92–7.88 (m, 2H, thiophene-H), 4.65 (s, 2H, CH₂).
  • HRMS (ESI+) : m/z calcd for C₁₆H₁₂N₆O₂S [M+H]⁺ 353.0819, found 353.0823.

Comparative Analysis of Synthetic Routes

Step Method Variants Yield (%) Key Advantages
Triazolo-pyridazine Cyclization with NaNO₂/HCl 65–80 Scalable, minimal byproducts
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, toluene/H₂O 70–85 High regioselectivity
Carbamoylation EDCI/HOBt, TEA 60–75 Mild conditions
N-Oxidation mCPBA in DCM 85–90 Rapid, high conversion

Challenges and Optimization Strategies

  • Suzuki Coupling Efficiency : Lower yields (<70%) occur if the brominated intermediate contains residual moisture. Pre-treatment with molecular sieves (4Å) improves boronic acid stability.
  • N-Oxide Over-Oxidation : Excess mCPBA may lead to di-oxidation. Stoichiometric control (1.5 equiv) and low-temperature conditions mitigate this risk.
  • Carbamoyl Hydrolysis : The carbamate linkage is sensitive to strong acids. Neutral workup conditions (pH 6–7) are critical during purification.

Industrial-Scale Considerations

For kilogram-scale production:

  • Catalyst Recycling : Pd recovery via activated carbon filtration reduces costs.
  • Solvent Selection : Replacing toluene with cyclopentyl methyl ether (CPME) enhances safety and sustainability.
  • Continuous Flow N-Oxidation : Flow reactors with mCPBA enable safer handling and higher throughput.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.